molecular formula C3H4Cl2O2 B104946 Dalapon CAS No. 75-99-0

Dalapon

Cat. No. B104946
CAS RN: 75-99-0
M. Wt: 142.97 g/mol
InChI Key: NDUPDOJHUQKPAG-UHFFFAOYSA-N
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Description

Hydrogen Bonding of Dalapon

Dalapon, known chemically as 2,2-dichloropropionic acid, has been studied for its ability to form hydrogen bonds with N-methylacetamide (NMA), which serves as a model for protein interactions. Infrared spectra analysis revealed that the carboxyl-OH group of dalapon forms significant hydrogen bonds with the amide carbonyl of NMA, suggesting potential interactions with proteins .

Synthesis Analysis

The synthesis of dalapon, particularly with carbon-14 labeling, has been achieved through different methods. Carboxyl-labeled dalapon was synthesized with a 55% yield by carbonating 1,1-dichloro-ethyllithium at approximately -104°C. Additionally, C-2 labeled dalapon was prepared with a 39% yield through a four-step reaction sequence starting from trichloroacetic acid, which involved chlorine atom removal and methyl group addition .

Molecular Structure Analysis

Dalapon's molecular structure, which includes two chlorine atoms attached to the second carbon of a three-carbon chain ending with a carboxylic acid group, is crucial for its biological activity. The presence of chlorine atoms is significant for the herbicidal properties and interactions with soil bacteria .

Chemical Reactions Analysis

Dalapon's chemical reactivity, particularly its dehalogenation, has been observed in microbial communities. Pseudomonas putida, within a stable seven-membered microbial community, evolved the ability to grow on dalapon by developing a dehalogenase enzyme that breaks down the herbicide . This dehalogenase activity was further confirmed in a soil bacterium identified as a species of Rhizobium, which converted dalapon into pyruvate while releasing chloride ions .

Physical and Chemical Properties Analysis

The physical properties of dalapon, such as its volatility and solubility, have been manipulated to reduce soil contamination. Formulations like the diethyleneglycol bis ester of dalapon have been developed to limit leaching from plant foliage and reduce soil contamination. The evaporation rates of various dalapon formulations were measured, with the glycol ester showing promise due to its effectiveness as a herbicide and lower evaporation rate, which could minimize environmental impact .

Effects on Organic Acid Content of Wheat

Dalapon's impact on the organic acid metabolism in wheat was investigated, revealing that early application of the herbicide could affect the plant's growth period. The study found that dalapon inhibits enzymes related to the Krebs cycle, which is essential for energy production and growth. This interference could lead to decreased growth and malformations in plants, as observed in wheat and barley .

Effects on Soil Microflora

The response of soil microflora to dalapon was examined under different soil treatments. It was found that the effects of dalapon were less pronounced in soil cores sprayed with the herbicide compared to disturbed soil samples with herbicide incorporated throughout. The study also noted that air-drying of soil reduced the rate of dalapon disappearance, highlighting the importance of considering soil conditions when assessing the impact of herbicides .

Impact on Sward Composition and Animal Productivity

The application of dalapon on a sown sward influenced the species composition and animal productivity. Annual or biennial treatments with dalapon helped maintain the proportion of Lolium perenne in the sward, which otherwise declined significantly. While dalapon caused a slight check to individual animal performance shortly after spraying, it did not significantly affect the total liveweight gain per unit area .

Control of Grasses

Dalapon's efficacy as a systemic herbicide for controlling Johnson grass and Bermuda grass was demonstrated. The herbicide is absorbed by the leaves and translocated to the roots and rhizomes, causing destruction of grass foliage. The timing of application and environmental conditions such as temperature and humidity were noted to influence the effectiveness of dalapon .

Scientific Research Applications

1. Microbial Interaction and Evolution Dalapon has been studied for its interaction with microbial communities. Senior, Bull, and Slater (1976) found a microbial community capable of utilizing Dalapon as a food source. This community included Pseudomonas putida, which evolved the ability to grow on Dalapon due to the evolution of a dehalogenase enzyme (Senior, Bull, & Slater, 1976).

2. Agricultural Weed Management Dalapon has been used in agricultural settings for controlling specific weed species. McWhorter (1971) explored the effectiveness of Dalapon in controlling various ecotypes of johnsongrass, a common agricultural weed, highlighting the variable response of different ecotypes to the herbicide (McWhorter, 1971).

3. Impact on Plant Growth and Productivity Research by Haggar and Elliott (1978) demonstrated that Dalapon application could influence the species composition and animal productivity in sown swards. Their study found that Dalapon treatments affected the proportion of specific grass species in the sward, which in turn impacted cattle weight gain (Haggar & Elliott, 1978).

4. Physiological Effects on Plants Maroder (1973) conducted studies on the physiological effects of Dalapon in Cynodon dactylon, showing that Dalapon caused growth inhibition and necrosis in specific plant parts while other parts remained unaffected. This differential susceptibility provided insights into the selective action of Dalapon (Maroder, 1973).

5. Soil Microbiology and Herbicide Degradation The degradation of Dalapon in soil and its interaction with soil microorganisms has been a subject of study. Kaufman (1964) observed the microbial degradation of Dalapon in different soil types, highlighting the role of microorganisms in herbicide degradation and the influence of soil characteristics on this process (Kaufman, 1964).

Safety And Hazards

Dalapon causes skin irritation, serious eye damage, and may cause respiratory irritation . It is toxic to aquatic life with long-lasting effects . It is relatively non-toxic to mammals but does appear to have a high potential for bioaccumulation .

Future Directions

A recent study has developed a simple, fast, highly-sensitive, and selective method for the determination of 13 Haloacetic acids (HAAs) and Dalapon in water . This methodology allows quantifying HAAs in tap waters at concentrations below 1 μg L−1, except in the case of DBCAA and TCAA (3 μg L−1) and CAA and DCBAA (6 μg L−1) . This analytical approach is satisfactory for the routine monitoring of HAA5 in drinking waters and obtaining additional knowledge on the formation and occurrence of other HAAs and Dalapon that may be of relevance to ensure the provision of safe drinking water in the future .

properties

IUPAC Name

2,2-dichloropropanoic acid
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InChI

InChI=1S/C3H4Cl2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7)
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InChI Key

NDUPDOJHUQKPAG-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)(Cl)Cl
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Molecular Formula

C3H4Cl2O2
Record name 2,2-DICHLOROPROPIONIC ACID
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Related CAS

127-20-8 (hydrochloride salt), 29110-22-3 (magnesium salt), 53606-78-3 (calcium salt)
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DSSTOX Substance ID

DTXSID2021575
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Molecular Weight

142.97 g/mol
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Physical Description

2,2-dichloropropionic acid appears as a colorless liquid. Soluble in water. Corrosive to metals and tissue. Used as a herbicide., Colorless liquid with an acrid odor. [herbicide] [Note: A white to tan powder below 46 degrees F. The sodium salt, a white powder, is often used.]; [NIOSH], HYGROSCOPIC WHITE SOLID IN VARIOUS FORMS OR COLOURLESS LIQUID., Colorless liquid with an acrid odor., Colorless liquid with an acrid odor. [herbicide] [Note: A white to tan powder below 46 °F. The sodium salt, a white powder, is often used.]
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Boiling Point

374 °F at 760 mmHg (USCG, 1999), 190 °C, 374 °F
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Solubility

50 % (NIOSH, 2023), Very soluble in alcohol. Soluble in ether, Very soluble in alkali solvents., In water, 502,000 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 90, 50%
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Density

1.4 (NIOSH, 2023) - Denser than water; will sink, 1.4014 at 20 °C, Relative density (water = 1): 1.40, 1.40
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Vapor Density

4.9 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.9
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Vapor Pressure

5.07 mmHg at 160 °F (USCG, 1999), 0.19 [mmHg], 0.19 mm Hg at 25 °C /Estimated/, 5.07 mmHg at 160 °F
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Mechanism of Action

Two types of action: acute toxicity ... and slower growth inhibition. Acute toxicity ... due to its action as acid and protein precipitant which causes drastic permeability changes in plasma membranes and nonselective, localized destruction of cellular constituents. ... Toxic effects of dalapon at high rates are typical of those of strong acids, disrupting lipoidal membranes., ... the strongest inhibitors of NADH oxidase of the SMP are chloro-derivatives of aromatic hydrocarbons (DDT and its analogs DDD and DDE). Derivatives of propionic and acetic acids (propinate, dalapon, MCAA, DCAA, and TCAA) did not exhibit any appreciable inhibiting effect under the experimental conditions.
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Product Name

2,2-Dichloropropionic acid

Color/Form

Liquid, Colorless liquid [Note: A white to tan powder below 46 degrees F. The sodium salt, a white powder, is often used].

CAS RN

75-99-0
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Melting Point

46 °F (USCG, 1999), 20 °C, 46 °F
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Record name 2,2-DICHLOROPROPIONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Explanation Creative Commons CC BY 4.0
Record name 2,2-DICHLOROPROPIONIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/601
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2,2-Dichloropropionic acid
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dalapon
Reactant of Route 2
Dalapon
Reactant of Route 3
Dalapon
Reactant of Route 4
Dalapon
Reactant of Route 5
Dalapon
Reactant of Route 6
Dalapon

Citations

For This Compound
11,600
Citations
RS Fawcett, FW Slife - Weed Science, 1978 - cambridge.org
… kg/ha dalapon were less dormant than control seeds. After overwintering, redroot pigweed seeds from dalapon-… Treatment with 2,4-D or dalapon resulted in the production of common …
Number of citations: 66 www.cambridge.org
RJ Wells, JM Hook, TS Al-Deen… - Journal of agricultural …, 2002 - ACS Publications
Comparison of quantitative NMR spectroscopy (QNMR) with chromatographic methods such as gas chromatography (GC) or high-pressure liquid chromatography (HPLC) for the …
Number of citations: 110 pubs.acs.org
E Senior, AT Bull, JH Slater - Nature, 1976 - nature.com
… the herbicide Dalapon has been … Dalapon-limited chemostat. During this period, however, one member of the community, Pseudomonas putida, acquired the ability to grow on Dalapon …
Number of citations: 230 www.nature.com
AAA Hamid, S Hamdan, SHZ Ariffin… - Journal of Biological …, 2010 - cabdirect.org
A phylogenetic analysis of an unknown strain AZZ2 isolated from volcanic area Gunung Sibayak Indonesia was performed. Their phylogenetic relationships were analysed using …
Number of citations: 22 www.cabdirect.org
MM Domino, BV Pepich, DJ Munch… - Environ. Prot …, 2003 - mail.edfhelpdesk.com
1.2 Detection Limits are compound, instrument, and matrix dependent. The DL is defined as the statistically calculated minimum amount that can be measured with 99% confidence that …
Number of citations: 63 mail.edfhelpdesk.com
S Wu, T Anumol, J Gandhi, SA Snyder - Journal of Chromatography A, 2017 - Elsevier
The addition of oxidants for disinfecting water can lead to the formation of potentially carcinogenic compounds referred to as disinfection byproducts (DBPs). Haloacetic acids (HAAs) …
Number of citations: 34 www.sciencedirect.com
EKM Berry, N Allison, AJ Skinner… - Microbiology, 1979 - microbiologyresearch.org
A bacterium capable of utilizing the selective herbicide 2,2-dichloropropionate (Dalapon) as sole source of carbon and energy was isolated from soil and tentatively identified as a fast-…
Number of citations: 69 www.microbiologyresearch.org
X Zhang, C Saini, C Pohl, Y Liu - Journal of Chromatography A, 2020 - Elsevier
… Dalapon is an herbicide used to control grasses in a wide variety of crops, including fruit trees, beans, coffee, corn, cotton, and peas. Dalapon is … drink water containing Dalapon well in …
Number of citations: 18 www.sciencedirect.com
R Prasad, CL Foy, AS Crafts - Weeds, 1967 - cambridge.org
… showed that greater amounts of dalapon were absorbed and … in zebrina, and uptake of dalapon was greater through the … 77) markedly enhanced uptake of dalapon in bean, glycerol (…
Number of citations: 84 www.cambridge.org
GN Smith, ME Getzendaner… - Journal of Agricultural …, 1957 - ACS Publications
The analytical method used todetermine residues of 2, 2-dichloropropionic acid (dalapon) in juice from sugar cane treated with the herbicide is described. The compound is ether-…
Number of citations: 22 pubs.acs.org

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